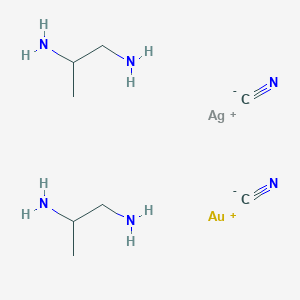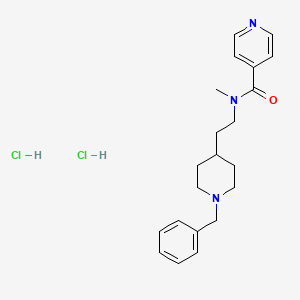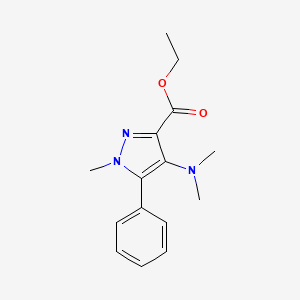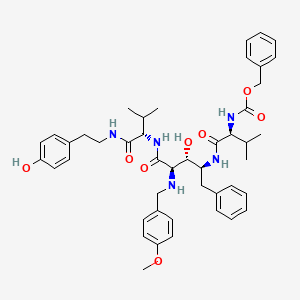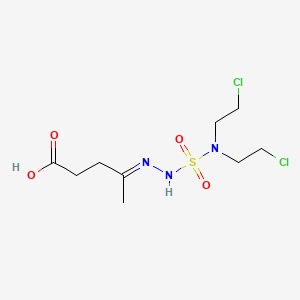
Levulinic acid, 4-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2293969 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry
Preparation Methods
The preparation of BRN 2293969 involves several synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 2293969 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
BRN 2293969 has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of BRN 2293969 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
BRN 2293969 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: This compound has similar structural features and chemical properties.
2-Hydroxyisopinocampheol: This compound shares some common synthetic routes and reaction conditions.
BRN 2293969 stands out due to its specific applications and unique properties that make it valuable in various scientific fields.
Properties
CAS No. |
90948-83-7 |
|---|---|
Molecular Formula |
C9H17Cl2N3O4S |
Molecular Weight |
334.22 g/mol |
IUPAC Name |
(4E)-4-[bis(2-chloroethyl)sulfamoylhydrazinylidene]pentanoic acid |
InChI |
InChI=1S/C9H17Cl2N3O4S/c1-8(2-3-9(15)16)12-13-19(17,18)14(6-4-10)7-5-11/h13H,2-7H2,1H3,(H,15,16)/b12-8+ |
InChI Key |
AHPNIEOGXPHJNF-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)N(CCCl)CCCl)/CCC(=O)O |
Canonical SMILES |
CC(=NNS(=O)(=O)N(CCCl)CCCl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



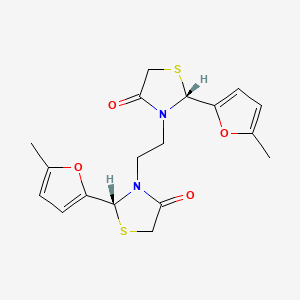
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)


![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)



